molecular formula C25H18IN3O B11621417 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11621417
M. Wt: 503.3 g/mol
InChI Key: OTYFRBJXHKMLDF-JLHYYAGUSA-N
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Description

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and an iodine substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde derivatives, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the quinazolinone core can inhibit certain enzymes. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and an iodine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C25H18IN3O

Molecular Weight

503.3 g/mol

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H18IN3O/c1-16-6-2-5-9-23(16)29-24(28-22-12-11-18(26)14-20(22)25(29)30)13-10-17-15-27-21-8-4-3-7-19(17)21/h2-15,27H,1H3/b13-10+

InChI Key

OTYFRBJXHKMLDF-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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